molecular formula C7H4N2O2S B103786 2,1,3-Benzothiadiazole-5-carboxylic acid CAS No. 16405-98-4

2,1,3-Benzothiadiazole-5-carboxylic acid

Cat. No.: B103786
CAS No.: 16405-98-4
M. Wt: 180.19 g/mol
InChI Key: YHMXJZVGBCACMT-UHFFFAOYSA-N
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Description

2,1,3-Benzothiadiazole-5-carboxylic acid is an organic compound with the molecular formula C7H4N2O2S. It is a derivative of benzothiadiazole, a bicyclic aromatic compound composed of a benzene ring fused to a thiadiazole ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .

Future Directions

Future research directions could involve the development of new synthesis methods for 2,1,3-Benzothiadiazole-5-carboxylic acid and its derivatives. For instance, a transition-metal-free visible-light-induced photocatalytic method for the direct C–H alkylation of 2,1,3-benzothiadiazole has been disclosed .

Mechanism of Action

Target of Action

The primary targets of 2,1,3-Benzothiadiazole-5-carboxylic acid are currently unknown. This compound is a unique chemical provided to early discovery researchers

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its precise mode of action. Based on its structural similarity to other benzothiadiazole compounds , it might interact with its targets through a mechanism involving electron density transfer .

Pharmacokinetics

Its boiling point is approximately 368.7±15.0 °C at 760 mmHg , and its melting point is around 228-230 °C . These properties might influence its bioavailability, but more research is needed to understand its pharmacokinetic profile.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,1,3-Benzothiadiazole-5-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 2-aminothiophenol with carbon disulfide and sodium hydroxide to form 2-mercaptobenzothiazole. This intermediate is then oxidized to this compound using oxidizing agents such as hydrogen peroxide or potassium permanganate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2,1,3-Benzothiadiazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiadiazole derivatives .

Comparison with Similar Compounds

Properties

IUPAC Name

2,1,3-benzothiadiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2S/c10-7(11)4-1-2-5-6(3-4)9-12-8-5/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHMXJZVGBCACMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80345128
Record name 2,1,3-Benzothiadiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16405-98-4
Record name 2,1,3-Benzothiadiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,1,3-benzothiadiazole-5-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 30 ml of ethanol was dissolved 2.0 g (10 mmol) of methyl benzo[1,2,5]thiadiazole-5-carboxylate, followed by the addition of 3.3 g of a 25% aqueous solution of sodium hydroxide and stirring at room temperature for 3 hours. To the reaction liquid was added 50 ml of water and a dilute hydrochloric acid to make pH of 2. Crystal precipitated was filtered off and dried under reduced pressure to obtain 1.7 g (yield: 92%) of benzo[1,2, 5]thiadiazole-5-carboxylic acid. In a separate reactor, 0.50 g (2.2 mmol) of 6,6-difluoro-5-methyl-5-hexenyl methanesulfonate and 0.43 g (2.4 mmol) of benzo[1,2,5]thiadiazole-5-carboxylic acid were dissolved in 7 ml of N,N-dimethylformamide, followed by the addition of 0.37 g (4.4 mmol) of sodium hydrogencarbonate and stirring at 100° C. for 3 hours. The reaction liquid was then poured in water and extracted with ethyl acetate. The organic layer was washed with water and a saturated saline solution in this order, followed by drying over anhydrous magnesium sulfate and concentration under reduced pressure. The residue was purified with silica gel column chromatography (ethyl acetate:hexane=1:19) to obtain 0.44 g (yield: 64%) of 6,6-difluoro-5-methyl-5-hexenyl benzo[1,2,5]thiadiazole-5-carboxylate.
Quantity
30 mL
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Reaction Step One
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2 g
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reactant
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aqueous solution
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0 (± 1) mol
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reactant
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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